Cas no 790271-04-4 (3-(2-Methylpropyl)sulfamoylbenzoic Acid)

3-(2-Methylpropyl)sulfamoylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-[[(2-methylpropyl)amino]sulfonyl]Benzoic acid
- Z53039542
- 790271-04-4
- EN300-11031
- 3-[(2-methylpropyl)sulfamoyl]benzoicacid
- 3-(2-methylpropylsulfamoyl)benzoic Acid
- DA-24493
- MFCD06357870
- 3-[(2-methylpropyl)sulfamoyl]benzoic acid
- AKOS008949714
- SR-01000058750
- CS-0222094
- SR-01000058750-1
- 3-[(isobutylamino)sulfonyl]benzoic acid
- SCHEMBL11098918
- G24009
- 3-(2-Methylpropyl)sulfamoylbenzoic Acid
-
- MDL: MFCD06357870
- Inchi: InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
- InChI Key: GJTAKJCYTBUBKE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 257.07217913Da
- Monoisotopic Mass: 257.07217913Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.9Ų
- XLogP3: 1.7
3-(2-Methylpropyl)sulfamoylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M867373-25mg |
3-[(2-Methylpropyl)sulfamoyl]benzoic Acid |
790271-04-4 | 25mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292764-250mg |
3-[(2-methylpropyl)sulfamoyl]benzoic acid |
790271-04-4 | 95% | 250mg |
¥3427.00 | 2024-07-28 | |
Enamine | EN300-11031-0.5g |
3-[(2-methylpropyl)sulfamoyl]benzoic acid |
790271-04-4 | 90% | 0.5g |
$256.0 | 2023-10-27 | |
Enamine | EN300-11031-0.1g |
3-[(2-methylpropyl)sulfamoyl]benzoic acid |
790271-04-4 | 90% | 0.1g |
$96.0 | 2023-10-27 | |
Enamine | EN300-11031-5g |
3-[(2-methylpropyl)sulfamoyl]benzoic acid |
790271-04-4 | 90% | 5g |
$1033.0 | 2023-10-27 | |
Aaron | AR00G98F-500mg |
3-[[(2-methylpropyl)amino]sulfonyl]benzoic acid |
790271-04-4 | 95% | 500mg |
$377.00 | 2025-01-24 | |
Aaron | AR00G98F-2.5g |
3-[[(2-methylpropyl)amino]sulfonyl]benzoic acid |
790271-04-4 | 90% | 2.5g |
$984.00 | 2023-12-13 | |
abcr | AB316776-250 mg |
3-[(2-Methylpropyl)sulfamoyl]benzoic acid, 90%; . |
790271-04-4 | 90% | 250mg |
€265.00 | 2023-06-21 | |
abcr | AB316776-1 g |
3-[(2-Methylpropyl)sulfamoyl]benzoic acid, 90%; . |
790271-04-4 | 90% | 1g |
€578.50 | 2023-06-21 | |
A2B Chem LLC | AH57363-2.5g |
3-[[(2-methylpropyl)amino]sulfonyl]benzoic acid |
790271-04-4 | 90% | 2.5g |
$769.00 | 2024-04-19 |
3-(2-Methylpropyl)sulfamoylbenzoic Acid Related Literature
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 3-(2-Methylpropyl)sulfamoylbenzoic Acid
Introduction to 3-(2-Methylpropyl)sulfamoylbenzoic Acid (CAS No. 790271-04-4)
3-(2-Methylpropyl)sulfamoylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 790271-04-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a sulfamoyl group attached to a benzoic acid backbone with an isobutyl substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural configuration of 3-(2-Methylpropyl)sulfamoylbenzoic Acid contributes to its potential applications in drug development, particularly in the modulation of biological pathways associated with inflammation, pain, and metabolic disorders.
The sulfamoyl functionality in 3-(2-Methylpropyl)sulfamoylbenzoic Acid is a critical feature that enhances its reactivity and interaction with biological targets. Sulfamoyl groups are well-known for their ability to form hydrogen bonds and participate in ionic interactions, making them highly suitable for designing molecules that can selectively bind to specific enzymes or receptors. This property has been leveraged in the development of sulfonamide-based drugs, which have shown efficacy in treating a wide range of conditions, including bacterial infections, diabetes, and cancer.
Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse sulfamoylbenzoic acids in drug discovery. Studies have demonstrated that modifications in the side chains of benzoic acid derivatives can significantly alter their pharmacokinetic and pharmacodynamic profiles. The isobutyl group in 3-(2-Methylpropyl)sulfamoylbenzoic Acid contributes to its lipophilicity, which can influence membrane permeability and metabolic stability. This balance between hydrophilicity and lipophilicity is crucial for optimizing drug bioavailability and therapeutic efficacy.
In the context of current research, 3-(2-Methylpropyl)sulfamoylbenzoic Acid has been investigated for its potential role in anti-inflammatory therapies. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. The sulfamoyl group has been shown to interact with inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the production of pro-inflammatory cytokines. By inhibiting these pathways, 3-(2-Methylpropyl)sulfamoylbenzoic Acid may serve as a lead compound for developing novel anti-inflammatory agents.
Moreover, the benzoic acid moiety is known for its antimicrobial and antioxidant properties. Benzoic acid derivatives have been widely used as preservatives in food and pharmaceutical products due to their ability to inhibit microbial growth. The incorporation of a sulfamoyl group into benzoic acid enhances its biological activity by improving solubility and binding affinity. This has led to interest in 3-(2-Methylpropyl)sulfamoylbenzoic Acid as a potential candidate for antimicrobial drugs and therapeutic agents targeting oxidative stress-related diseases.
The synthesis of 3-(2-Methylpropyl)sulfamoylbenzoic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include sulfonylation of benzoic acid derivatives followed by alkylation with isobutanol or other suitable alkylating agents. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste generation and energy consumption.
In conclusion, 3-(2-Methylpropyl)sulfamoylbenzoic Acid (CAS No. 790271-04-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting inflammation, pain, and metabolic disorders. As research continues to uncover new therapeutic possibilities, compounds like 3-(2-Methylpropyl)sulfamoylbenzoic Acid will play a crucial role in advancing drug discovery efforts.
790271-04-4 (3-(2-Methylpropyl)sulfamoylbenzoic Acid) Related Products
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
